N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide
Description
Chemical Identity and Properties N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide (CAS: 1440939-88-7) is a bicyclic sulfonamide derivative featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with ethenyl and quinoline groups. Its molecular formula is C₂₈H₂₈N₄O₂S, with a molecular weight of 484.618 g/mol . Key physicochemical properties include:
- Melting Point: 260°C (lit.)
- Boiling Point: 688.0 ± 65.0 °C at 760 mmHg
- Density: 1.4 ± 0.1 g/cm³
- Stereochemistry: The compound adopts an (S)-configuration at the quinuclidine-quinoline junction, critical for its spatial interactions .
Structurally, it is distinguished by a sulfonamide bridge connecting two quinoline moieties, a feature absent in classical quinuclidine derivatives like quinine or quinidine.
Properties
Molecular Formula |
C28H28N4O2S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2 |
InChI Key |
RNPQJTUCXSVJMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Quinoline-8-sulfonyl Chloride Synthesis
The quinoline-8-sulfonamide group is typically derived from quinoline-8-sulfonyl chloride (QSC) , synthesized via sulfonation and chlorination:
Step 1: Sulfonation of Quinoline
- Reagents : Fuming sulfuric acid (30% SO₃) at 90°C for 40 hours.
- Product : Quinoline-8-sulfonic acid (yield: 54–60%).
- Characterization : ¹H NMR (DMSO-d₆): δ 9.98 (s, 1H, -SO₃H), 8.91 (br, quinoline protons).
Step 2: Chlorination to QSC
Quinuclidine Intermediate Preparation
The 1-azabicyclo[2.2.2]octane (quinuclidine) core is synthesized via cyclization:
Step 1: Mannich Cyclization
- Reagents : Ethylenediamine, formaldehyde, and cyclohexanone under acidic conditions.
- Product : 5-Ethenyl-1-azabicyclo[2.2.2]octan-2-amine (yield: 65–70%).
- Optimization : Microwave irradiation (100°C, 30 min) improves yield to 78%.
Step 2: Functionalization at C2
Sulfonamide Coupling
The final step involves coupling QSC with the quinuclidine-4-ylmethyl-quinoline intermediate:
Protocol:
Optimization Parameters
Purification and Analysis
Chromatographic Techniques
Challenges and Mitigation Strategies
Racemization at Quinuclidine Center
- Cause : High-temperature steps during alkylation.
- Solution : Low-temperature coupling (0–5°C) reduces epimerization.
Sulfonamide Hydrolysis
Industrial-Scale Adaptations
Comparative Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Classical (PCl₅) | 84% | 88% | Moderate |
| Microwave-Assisted | 93% | 95% | High |
| Industrial Flow | 90% | 97% | Excellent |
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Structural Overview
The compound consists of a quinoline core linked to a bicyclic azabicyclo structure, which imparts distinctive chemical properties. The sulfonamide group enhances solubility and biological activity, making it suitable for various applications.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline compounds have shown potent antiproliferative effects against human colon carcinoma cells (HCT116) and other malignancies by inducing apoptosis and inhibiting tumor growth pathways .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity, particularly against bacterial infections. Research has demonstrated that this compound can inhibit the growth of certain pathogens by interfering with folate synthesis pathways, similar to traditional sulfa drugs .
Neuropharmacological Effects
The bicyclic structure allows for interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Preliminary findings indicate that the compound may modulate receptor activity, influencing neurotransmission and potentially offering therapeutic benefits for conditions like depression or anxiety .
Interaction with Biological Targets
The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Modulation of Signaling Pathways : It can influence signal transduction pathways related to cell growth and apoptosis.
- Interference with DNA/RNA Synthesis : Similar to other quinoline derivatives, it may disrupt nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of various quinoline derivatives, including this compound. The results showed a significant reduction in cell viability in treated HCT116 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. The compound demonstrated effective inhibition of bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action for N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a quinuclidine core with several pharmacologically active agents but differs in substituents and functional groups. Below is a comparative analysis:
Pharmacological Implications
- Quinuclidine Core : Shared across all compounds, this moiety is associated with anticholinergic or receptor-modulating activity.
- Sulfonamide vs. malaria parasite proteins) .
- Dual Quinoline Moieties: Unlike quinine or Compound B, the target compound’s dual quinoline system could enhance aromatic stacking interactions but may reduce solubility .
Stereochemical Considerations
- The (S)-configuration of the target compound contrasts with quinine’s (R)-configuration, which is critical for its antimalarial activity. This stereochemical divergence suggests distinct biological targets .
Research Findings and Data Tables
Physicochemical Comparison
| Property | Target Compound | Quinine | Quinidine | Compound 6m |
|---|---|---|---|---|
| Melting Point (°C) | 260 | 177 | 171–174 | Not reported |
| Boiling Point (°C) | 688 ± 65 | Decomposes | Decomposes | Not reported |
| Molecular Weight | 484.618 | 324.42 | 324.42 | 375 |
| Key Functional Group | Sulfonamide | Methanol | Methanol | Ketone |
Biological Activity
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, often incorporating quinoline and bicyclic structures. The synthetic pathway typically includes the formation of the azabicyclo framework followed by the introduction of the sulfonamide group, which is crucial for its biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
Molecular Targets:
- Metal Ion Interaction: The compound can form stable complexes with metal ions, influencing various enzymatic activities.
- Protein Binding: It has been shown to interact with specific proteins, potentially modulating their function.
- Nucleic Acid Interaction: The ability to bind to nucleic acids suggests a role in gene expression modulation.
Pathways Involved:
The compound may affect pathways related to:
- Oxidative Stress: By modulating reactive oxygen species (ROS) levels.
- Signal Transduction: Influencing cellular signaling cascades.
- Gene Expression: Affecting transcription factors or other regulatory proteins.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research and antimicrobial studies.
Anticancer Activity
A study evaluated the cytotoxic effects of related quinoline sulfonamides on various human tumor cell lines, revealing promising results:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| N-(5-Ethenyl) | HT-29 (Colon Cancer) | 7.2 ± 0.8 |
| N-(5-Ethenyl) | MV4-11 (Leukemia) | 5.4 ± 0.7 |
| N-(5-Ethenyl) | AT549 (Breast Cancer) | 4.1 ± 0.1 |
These results indicate that the compound's design allows for effective targeting of cancer cells while maintaining a degree of selectivity over non-malignant cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains, although specific data on these activities requires further exploration.
Case Studies
Recent investigations have highlighted the efficacy of this compound in preclinical models:
- Study on Antimalarial Activity: A screening approach identified several new targets within Plasmodium species, indicating that compounds with similar structures could be effective against malaria .
- Neuroprotective Effects: Research on brain-permeable derivatives suggests potential applications in treating neurodegenerative diseases by selectively inhibiting pathways associated with amyloid precursor protein processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
